molecular formula C8H9BO3 B8206421 (1,3-Dihydroisobenzofuran-4-yl)boronic acid

(1,3-Dihydroisobenzofuran-4-yl)boronic acid

Cat. No.: B8206421
M. Wt: 163.97 g/mol
InChI Key: VMHOWEYXZJXHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dihydroisobenzofuran-4-yl)boronic acid is an organoboron compound with the molecular formula C8H9BO3. It is a boronic acid derivative that features a boron atom bonded to a phenyl ring, which is fused to a dihydroisobenzofuran moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dihydroisobenzofuran-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dihydroisobenzofuran-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Phenols: Formed through oxidation reactions

    Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

(1,3-Dihydroisobenzofuran-4-yl)boronic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (1,3-Dihydroisobenzofuran-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring, used in similar applications but lacks the dihydroisobenzofuran moiety.

    2-Thiopheneboronic Acid: Contains a thiophene ring instead of a dihydroisobenzofuran ring, used in organic synthesis and materials science.

    4-Methoxyphenylboronic Acid: Features a methoxy group on the phenyl ring, offering different reactivity and applications.

Uniqueness

(1,3-Dihydroisobenzofuran-4-yl)boronic acid is unique due to its fused dihydroisobenzofuran ring, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions in chemical and biological systems, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-4-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9(11)8-3-1-2-6-4-12-5-7(6)8/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHOWEYXZJXHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2COCC2=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Dihydroisobenzofuran-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1,3-Dihydroisobenzofuran-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(1,3-Dihydroisobenzofuran-4-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(1,3-Dihydroisobenzofuran-4-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(1,3-Dihydroisobenzofuran-4-yl)boronic acid
Reactant of Route 6
(1,3-Dihydroisobenzofuran-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.